8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione
Overview
Description
8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.224 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro linkage between a diazaspirodecane and a dione moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable diamine with a diketone. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione can be compared with other similar compounds, such as:
- 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 8-(2-Thienylmethylene)-6,10-dioxaspiro[4.5]decane-7,9-dione
- 8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione
These compounds share similar spirocyclic structures but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity The uniqueness of 8-Methyl-6,9-diazaspiro[4
Properties
IUPAC Name |
8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-7(12)11-9(8(13)10-6)4-2-3-5-9/h6H,2-5H2,1H3,(H,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRSPDHUDXWHRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2(CCCC2)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337336 | |
Record name | 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107447-22-3 | |
Record name | 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-METHYL-6,9-DIAZASPIRO(4.5)DECANE-7,10-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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